molecular formula C18H24N2O3 B11040982 3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B11040982
M. Wt: 316.4 g/mol
InChI Key: DIDZDDKXXKLUFJ-UHFFFAOYSA-N
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Description

3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety and an oxazolone ring. The indole structure is known for its presence in many biologically active molecules, while the oxazolone ring is often found in compounds with diverse pharmacological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with an ethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an amino acid derivative with an isocyanate or through the reaction of an amino acid with a carbonyl compound under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazolone ring, potentially leading to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxy derivatives of the oxazolone ring.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its indole and oxazolone moieties make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s indole structure is of interest due to its presence in many natural products and pharmaceuticals. It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The indole moiety is known for its role in various drugs, and the oxazolone ring adds to its pharmacological potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the oxazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2,3-Dimethylindole: A simpler indole derivative with similar chemical properties.

    Oxazolone derivatives: Compounds with similar oxazolone rings but different substituents.

Uniqueness

What sets 3-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE apart is the combination of the indole and oxazolone moieties in a single molecule

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H24N2O3/c1-11-7-6-8-14-13(12(2)19-15(11)14)9-10-20-16(21)23-17(3,4)18(20,5)22/h6-8,19,22H,9-10H2,1-5H3

InChI Key

DIDZDDKXXKLUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)OC(C3(C)O)(C)C

Origin of Product

United States

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